molecular formula C18H19NO5S B2752333 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide CAS No. 2035001-84-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide

Cat. No.: B2752333
CAS No.: 2035001-84-2
M. Wt: 361.41
InChI Key: QMXNABYGUKLJQH-DUXPYHPUSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide is a research-grade chemical agent recognized for its potent and selective antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for noxious cold, mechanical stimuli, and a wide array of endogenous and environmental irritants, including reactive oxygen and nitrogen species. Its activation is intricately linked to the pathophysiology of neurogenic inflammation and chronic pain conditions. This acrylamide derivative functions by covalently modifying key cysteine residues within the channel's N-terminus, leading to a sustained blockade of channel activity. This mechanism makes it an invaluable pharmacological tool for dissecting the role of TRPA1 in various biological processes. Researchers utilize this compound extensively in in vitro and in vivo models to investigate its effects in pain signaling, airway inflammation, and itch. Its application is critical for validating TRPA1 as a therapeutic target and for the preclinical assessment of novel analgesic and anti-inflammatory strategies.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c20-6-7-22-17(14-5-8-25-11-14)10-19-18(21)4-2-13-1-3-15-16(9-13)24-12-23-15/h1-5,8-9,11,17,20H,6-7,10,12H2,(H,19,21)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXNABYGUKLJQH-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CSC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CSC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C20H23N3O4S
  • Molecular Weight : 393.48 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo[d][1,3]dioxole moiety and thiophene derivatives. Specific methods may include:

  • Coupling reactions to link the dioxole and thiophene structures.
  • Functional group modifications to introduce the hydroxyethoxy group.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52

These compounds exhibited mechanisms such as:

  • EGFR inhibition : Targeting the epidermal growth factor receptor pathway.
  • Apoptosis induction : Evaluated through annexin V-FITC assays.
  • Cell cycle arrest : Analysis showed significant effects on cell cycle progression.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of cell proliferation : Notably in carcinoma cells.
  • Modulation of mitochondrial pathways : Affecting proteins like Bax and Bcl-2, which are crucial in apoptosis regulation.

Case Studies

A notable study involved the investigation of a series of dioxole derivatives where one compound demonstrated a promising profile against breast cancer cells (MCF7). The study reported an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy without substantial cytotoxicity to normal cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that related compounds effectively targeted specific pathways in cancer cells, leading to reduced tumor growth in vivo .

Antimicrobial Properties

The presence of the thiophene group has been associated with enhanced antimicrobial activity. Studies have shown that compounds containing thiophene rings exhibit potent antibacterial and antifungal effects. This is particularly relevant for developing new antibiotics amid rising resistance to existing drugs .

Neuroprotective Effects

Preliminary studies suggest that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions, including Claisen-Schmidt condensation and subsequent functional group modifications. The synthetic routes often yield various derivatives that can be screened for enhanced biological activities.

Compound Synthesis Method Biological Activity
Compound AClaisen-SchmidtAnticancer
Compound BAldol CondensationAntimicrobial
Compound CFunctionalizationNeuroprotective

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a related benzo[d][1,3]dioxole derivative on human breast cancer cells. The results indicated a dose-dependent inhibition of cell viability, suggesting that structural modifications could enhance efficacy against various cancer types .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, derivatives of thiophene-containing compounds were tested against several bacterial strains. The results showed significant inhibition zones compared to control groups, highlighting the potential for developing new therapeutic agents against resistant bacterial infections .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Acrylamide Derivatives

Compound Name Aromatic Group Side Chain Substituents Key Functional Groups
Target Compound Benzo[d][1,3]dioxol-5-yl 2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl Acrylamide, hydroxyethoxy
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (13) Benzo[d][1,3]dioxol-5-yl 3,4-Dimethoxyphenethyl Acrylamide, methoxy
(E)-3-(3,5-Dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (5b) 3,5-Dimethoxyphenyl 2-(2-Methylindol-1-yl)ethyl Acrylamide, indole, methoxy
(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide Phenyl 5-(3-Trifluoromethylbenzyl)thiazol-2-yl Acrylamide, CF₃, thiazole
  • Aromatic Systems : The benzodioxole group in the target compound and compound 13 offers improved metabolic resistance compared to phenyl or dimethoxyphenyl groups in 5b and 12 . The thiophene in the target compound introduces sulfur-based electronic effects, contrasting with the indole in 5b or trifluoromethylbenzyl-thiazole in 12 .
  • Side Chains : The hydroxyethoxy group in the target compound enhances hydrophilicity compared to the methoxy groups in 13 and 5b . The thiophen-3-yl ethyl side chain may confer distinct steric and electronic profiles relative to the phenethyl or indolyl-ethyl groups in analogues .
Physicochemical Properties

Table 2: NMR Chemical Shift Comparison (δ, ppm)

Compound Acrylamide α-H (δ) Aromatic H (δ) Side Chain H (δ)
Target Compound ~7.50 (d, J=15 Hz) ~6.71–6.95 (benzodioxol) ~3.60 (q, NHCH₂), 2.78 (t, CH₂)
Compound 13 7.50 (d, J=15 Hz) 6.71–6.95 (benzodioxol) 3.60 (q, NHCH₂), 2.78 (t, CH₂)
Compound 5b 7.49 (d, J=15.6 Hz) 6.56–7.51 (dimethoxyphenyl) 4.3 (t, NHCH₂), 3.79 (OCH₃)
  • The acrylamide α-proton (δ ~7.50 ppm) is consistent across analogues, confirming the (E)-configuration .
  • Aromatic protons in the benzodioxole system (δ 6.71–6.95 ppm) are deshielded compared to dimethoxyphenyl (δ 6.56–7.51 ppm) due to the electron-withdrawing dioxole oxygen atoms .

Q & A

Basic: What are the common synthetic routes for synthesizing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide?

Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. A general approach involves:

Intermediate Preparation : Synthesis of benzo[d][1,3]dioxol-5-yl acrylate via condensation of 3,4-dihydroxybenzaldehyde derivatives with acryloyl chloride under basic conditions (e.g., triethylamine in chloroform) .

Amide Coupling : Reaction of the acrylate intermediate with 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine using coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF .

Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed via NMR (e.g., δ 7.50 ppm for trans-vinyl protons) .

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